molecular formula C7H16N2 B13505190 4,4-Dimethylpiperidin-3-amine

4,4-Dimethylpiperidin-3-amine

Cat. No.: B13505190
M. Wt: 128.22 g/mol
InChI Key: SABNPWGBHHNECJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. ijnrd.orgontosight.aiwikipedia.org Their prevalence is particularly pronounced in the pharmaceutical and agrochemical industries. ijnrd.orgontosight.ai The piperidine moiety is a common structural feature in many alkaloids and pharmaceuticals, contributing to their biological activity. ijnrd.orgwikipedia.orgnih.gov

The versatility of the piperidine scaffold stems from its ability to be readily functionalized at various positions on the ring, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties. researchgate.net This structural adaptability makes piperidine derivatives attractive candidates for drug discovery and development, with applications spanning a multitude of therapeutic areas, including but not limited to, anticancer, anti-inflammatory, antiviral, and central nervous system-modulating agents. ijnrd.orgontosight.airesearchgate.net Furthermore, piperidine and its derivatives are utilized as catalysts, solvents, and intermediates in various chemical reactions. ijnrd.orgwikipedia.org

Evolution of Research Trajectories for 4,4-Dimethylpiperidin-3-amine and its Analogs

Research interest in this compound and its analogs has evolved significantly, driven by their potential applications in medicinal chemistry. A key area of investigation has been their role as intermediates in the synthesis of more complex molecules. For instance, derivatives of this compound have been explored as intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases. smolecule.com

The stereochemistry of this compound is a critical aspect of the research, as the compound possesses chiral centers. cymitquimica.com The specific arrangement of substituents in three-dimensional space can profoundly influence the biological activity of the final products. ontosight.aicymitquimica.com Consequently, a significant portion of the research has focused on developing stereoselective synthetic methods to obtain specific diastereomers of this compound and its derivatives. smolecule.com

Furthermore, research has extended to the synthesis and evaluation of various analogs of this compound. By modifying the substituents on the piperidine ring and the amine group, researchers have sought to create novel compounds with tailored properties. These investigations have included the synthesis of N-benzyl and other N-substituted derivatives, as well as analogs with different substitution patterns on the piperidine ring. smolecule.comnih.govacs.org The exploration of these analogs has contributed to a deeper understanding of the structure-activity relationships within this class of compounds. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

4,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-7(2)3-4-9-5-6(7)8/h6,9H,3-5,8H2,1-2H3

InChI Key

SABNPWGBHHNECJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1N)C

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethylpiperidin 3 Amine and Its Key Derivatives

Strategies for Piperidine (B6355638) Ring Formation

Heterocycle Construction and Cyclization Reactions

The formation of the piperidine ring can be achieved through various intramolecular cyclization reactions, where a linear precursor containing both the nitrogen atom and the requisite carbon chain is induced to form the six-membered ring. nih.gov Common strategies in piperidine synthesis include the aza-Michael reaction and metal-catalyzed cyclizations. nih.gov

A prevalent method for constructing the piperidine skeleton in derivatives of 4,4-Dimethylpiperidin-3-amine involves the reduction of a corresponding pyridine (B92270) precursor. This transformation effectively constructs the saturated heterocycle from an aromatic starting material. For instance, the synthesis can start from a substituted pyridine, such as 3-amino-4-methylpyridine (B17607), which is then subjected to catalytic hydrogenation to yield the piperidine ring. google.com This approach is advantageous as it leverages the wide availability of functionalized pyridine building blocks.

The process can be summarized in the following reaction scheme:

Step 1: A substituted pyridine (e.g., 4-picoline-3-ylcarbamic acid methyl ester) is hydrogenated, typically using a rhodium on carbon (Rh/C) catalyst, to reduce the aromatic ring and form the corresponding piperidine (e.g., 4-methyl piperidine-3-ylcarbamic acid methyl ester acetate). google.com

Step 2: The resulting piperidine can then undergo further functionalization.

This hydrogenation represents a powerful method for heterocycle construction, directly yielding the core piperidine structure.

Reductive Amination Approaches for Piperidine Synthesis

Reductive amination is a versatile and widely used method for forming C-N bonds and is central to many piperidine syntheses. nih.govmasterorganicchemistry.com The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

In the context of piperidine synthesis, intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can be employed to form the cyclic amine. chim.it Various reducing agents can be utilized, each with specific selectivities and reactivities.

Reducing AgentTypical SubstrateKey Characteristics
Sodium Borohydride (B1222165) (NaBH₄) Imines, Iminium ionsA common, mild reducing agent often used after separate imine formation. chemicalbook.comorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Imines, Iminium ionsCan be used in "one-pot" procedures as it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comchim.it
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, KetonesA mild and selective reagent for one-pot reductive aminations, often preferred over NaBH₃CN to avoid the use of cyanide. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation (H₂/Catalyst) Imines, EnaminesUtilizes catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) and is often employed in industrial-scale synthesis. google.comyoutube.com

One specific application involves the reduction of an amide. For example, a key intermediate, 1-benzyl-4-methyl piperidine-3-ylcarbamic acid methyl ester, can be reduced using agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to convert the carbamate (B1207046) into the N-methyl amine, yielding (3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine (B1201142). google.com

Precursor Design and Starting Material Selection

The choice of starting materials is fundamental to the efficiency and stereochemical outcome of the synthesis. Both aromatic precursors and chiral molecules from natural sources are employed.

Derivation from Pyridine and Picoline Scaffolds

Pyridine and its methylated analogs, picolines, are common and cost-effective starting materials for the synthesis of piperidine derivatives. nih.govresearchgate.net The general strategy involves the initial functionalization of the pyridine ring followed by its reduction.

A documented synthesis of a key derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, starts from 3-amino-4-methylpyridine. google.com The key steps of this pathway are outlined below:

N-Protection: The amino group of 3-amino-4-methylpyridine is protected, for example, as a carbamate through reaction with methyl chloroformate. google.com

Hydrogenation: The substituted pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. google.com

N-Alkylation: The piperidine nitrogen is alkylated, often with benzyl (B1604629) bromide, to install the benzyl protecting group. google.com

Amide Reduction: The carbamate is reduced to the N-methyl group to yield the final product. google.com

An alternative approach begins with the formation of a pyridinium (B92312) salt, such as 1-benzyl-3-methylamino-4-methyl-pyridinium bromide. chemicalbook.com This intermediate is then reduced using sodium borohydride in ethanol. This single step accomplishes the reduction of the pyridinium ring to a tetrahydropyridine, which is further reduced to the final piperidine product. chemicalbook.com This method provides a direct route from a pyridinium precursor to the desired piperidine scaffold.

Starting MaterialKey TransformationProduct
3-Amino-4-methylpyridineMulti-step sequence including protection, hydrogenation, N-alkylation, and reduction. google.com(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine
1-benzyl-3-methylamino-4-methyl-pyridinium bromideReduction with Sodium Borohydride. chemicalbook.com(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine

Synthesis via Chiral Pool Strategies

The chiral pool strategy utilizes enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. This approach avoids the need for chiral resolution or asymmetric catalysis by incorporating a pre-existing stereocenter. For the synthesis of related aminopiperidines, amino acids are valuable chiral precursors. documentsdelivered.com

For example, a synthetic route to (R)-3-amino piperidine hydrochloride has been developed starting from D-glutamic acid. google.com This pathway involves a series of transformations that convert the five-carbon amino acid backbone into the six-membered piperidine ring while retaining the stereochemical integrity of the original chiral center. The key steps include esterification, protection of the amino group, reduction of the carboxylic acid, activation of the resulting hydroxyl group, and subsequent intramolecular cyclization to form the piperidine ring. google.com While not a direct synthesis of the 4,4-dimethyl derivative, this methodology illustrates the power of the chiral pool approach for accessing enantiopure substituted piperidines.

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry at the C3 and C4 positions of the piperidine ring is crucial, particularly for pharmaceutical applications. The desired (3R,4R) configuration is typically achieved through chiral resolution of a racemic mixture or by asymmetric synthesis.

One of the most common methods is diastereomeric salt resolution. In this technique, a racemic mixture of a precursor is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. A reported synthesis of (3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine utilizes L-di-p-toluyl tartaric acid (L-DTTA) as the resolving agent. google.com The racemic amine precursor forms a salt with L-DTTA, and the less soluble diastereomer corresponding to the (3R,4R)-amine preferentially crystallizes, allowing for its isolation in high optical purity. google.com

Asymmetric catalysis offers a more direct route to enantiopure products. This can involve the asymmetric hydrogenation of a suitable prochiral precursor. For example, a racemic carbamate intermediate, methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, can undergo asymmetric hydrogenation using a chiral rhodium catalyst with ferrocene-based ligands. google.com This process can selectively produce the (3R,4R)-carbamate, which is then reduced to the final amine. google.com

Furthermore, chemo-enzymatic methods are emerging as powerful tools for stereoselective synthesis. nih.gov These strategies employ enzymes, such as imine reductases (IREDs) or transaminases, to catalyze key stereodetermining steps with high enantioselectivity. rsc.orgscispace.com For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3,4-substituted piperidines. nih.gov

MethodApproachKey Reagent/CatalystStereochemical Outcome
Chiral Resolution Separation of diastereomeric saltsL-di-p-toluyl tartaric acid (L-DTTA) google.comIsolation of the desired (3R,4R) enantiomer from a racemic mixture.
Asymmetric Hydrogenation Enantioselective reduction of a carbamateChiral Rhodium catalyst with ferrocene (B1249389) ligands google.comDirect formation of the (3R,4R) stereoisomer.
Chemo-enzymatic Cascade Stereoselective enzymatic reductionAmine Oxidase / Imine Reductase (IRED) nih.govHigh enantio- and regio-selectivity under mild conditions.

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis is a powerful method for producing enantiopure compounds by creating specific stereoisomers from prochiral substrates. mdpi.commdpi.com In the context of piperidine synthesis, this often involves the use of chiral catalysts to guide the formation of the heterocyclic ring with a high degree of enantioselectivity.

One prominent approach is the catalytic asymmetric [4+2] annulation of imines with allenes, which can furnish a variety of functionalized piperidine derivatives with very good stereoselectivity. nih.govresearchgate.net For instance, C2-symmetric chiral phosphepines have been demonstrated to be effective catalysts in this type of transformation. nih.govresearchgate.net Another strategy involves the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, which allows for the stereoselective synthesis of substituted piperidines. nih.gov The use of water as a solvent in some of these iridium-catalyzed reactions can prevent racemization, leading to highly enantioselective products. nih.gov Furthermore, chiral phosphoric acids have been utilized as catalysts in asymmetric cyclodehydration reactions to produce atropisomeric heterocycles, which can be enriched to greater than 99:1 enantiomeric ratio through recrystallization. nih.gov

Catalyst TypeReactionKey Feature
Chiral Phosphepine[4+2] Annulation of imines and allenesFurnishes functionalized piperidines with high stereoselectivity. nih.govresearchgate.net
Iridium(III) ComplexAsymmetric hydrogenation of pyridinium saltsEnables stereoselective synthesis of substituted piperidines. nih.gov
Chiral Phosphoric AcidAsymmetric cyclodehydrationProduces atropisomeric heterocycles with high enantiomeric ratios. nih.gov

Diastereoselective Control in Synthetic Pathways

Diastereoselective control is crucial for synthesizing piperidine derivatives with multiple stereocenters, ensuring the correct relative orientation of substituents. A common strategy for achieving cis-stereochemistry in 3,4-disubstituted piperidines is the hydrogenation of a corresponding substituted pyridine precursor. For example, a ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov

A well-documented route to cis-N-benzyl-3-methylamino-4-methylpiperidine involves the reduction of a pyridinium salt followed by hydroboration, oxidation, and reductive amination. researchgate.net The hydrogenation of an appropriately functionalized pyridine is often preferred for large-scale preparations due to the high crystallinity and purity of the intermediates, which facilitates isolation. acs.org The choice of reaction sequence can also dictate the diastereomeric outcome; in some cases, complete control of selectivity can be achieved simply by altering the order of the reaction steps. researchgate.net

For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. researchgate.net This method provides a facile route to the desired cis products.

Chiral Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mix of enantiomers), chiral resolution is required to isolate the desired enantiomer. tcichemicals.com A prevalent industrial method is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid. google.com The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. tcichemicals.com

For intermediates of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, resolving agents like L-tartaric acid derivatives or (+)-Phencyphos have been used. google.com The process involves forming a salt with the racemic amine, selectively crystallizing one diastereomer, and then liberating the desired enantiomerically pure amine. The efficiency of such resolutions can be significantly improved by optimizing the solvent system; for example, a dimethylformamide (DMF)/water mixture has been shown to enhance the resolution of some dihydropyridine (B1217469) derivatives. mdpi.com

Another technique is kinetic resolution, where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. whiterose.ac.uk High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a viable, though often less scalable, method for resolving racemic piperidine derivatives. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing yield and purity while ensuring the process is economical and scalable. This involves a systematic study of various parameters, including solvents, reagents, temperature, and reaction time.

Solvent and Reagent Influence on Yield and Selectivity

The choice of solvent can profoundly impact a reaction's outcome. For example, in the Pd(II)-catalyzed synthesis of substituted piperidines, dichloromethane (B109758) was found to increase the reaction rate, whereas tetrahydrofuran (B95107) maximized stereoselectivity. ajchem-a.com In other syntheses, moving the reaction into a water solvent has been shown to be a viable option for the conversion of pyridines to piperidines. nih.gov The optimization of a pyridinium salt reduction followed by hydroboration was carefully studied to improve the throughput of the transformation. researchgate.net

The selection of reagents is equally important. In the synthesis of N-(hetero)aryl piperidines, it was found that the formation of an N-phenylpyridinium salt required ten equivalents of acetic acid to achieve a high yield. chemrxiv.org The table below summarizes the effect of different solvents on a phosphine-catalyzed annulation reaction, illustrating the significant impact of the solvent on both yield and stereoselectivity.

SolventYield (%)Enantiomeric Excess (% ee)
Dichloromethane (DCM)8695
Acetonitrile (CH3CN)<10-
Methanol (CH3OH)<10-

Data adapted from studies on phosphine-catalyzed [4+2] annulation reactions for piperidine synthesis. researchgate.net

Development of Scalable Synthetic Routes

A scalable synthetic route is one that can be efficiently and economically adapted for large-scale industrial production. For complex molecules like substituted piperidines, this often means choosing pathways that avoid costly reagents, difficult purifications (like chromatography), and ensure the crystallinity of intermediates for easy isolation. acs.org

In the production of cis-3-methylamino-4-methylpiperidines, two primary routes were evaluated: one involving electrochemical oxidation and another based on pyridine hydrogenation. acs.org The pyridine hydrogenation approach was ultimately deemed more suitable for kilogram-scale preparations because its intermediates were crystalline and easier to purify. acs.org Another scalable synthesis of a related compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, was successfully scaled up to produce 10-kilogram quantities. researchgate.net This process involved selecting the most efficient route among three alternatives, with the reduction of a pyridinium salt being the preferred method for its on-scale performance. researchgate.net The development of practical and scalable processes is essential for producing key starting materials in high chemical and isomeric purity. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethylpiperidin 3 Amine

Transformations of the Amine Functionality

The primary site of reactivity for 4,4-dimethylpiperidin-3-amine is the exocyclic secondary amine at the C3 position. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, and thus susceptible to reactions with a variety of electrophiles.

N-Alkylation Reactions and Derivative Formation

N-alkylation is a fundamental transformation for amines, and derivatives of this compound are key intermediates in the synthesis of pharmacologically active molecules. A prominent example is the N-benzylation to form (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a critical precursor for the Janus kinase (JAK) inhibitor, tofacitinib .

The synthesis is often achieved through reductive amination. This process typically involves the reaction of a ketone precursor, 1-benzyl-4-methylpiperidin-3-one, with methylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Table 1: Reagents for Reductive Amination

Step Reagent/Catalyst Role
Imine Formation Methylamine (CH₃NH₂) Nitrogen source for imine formation
Catalyst Titanium(IV) isopropoxide [Ti(O-iPr)₄] Lewis acid to activate the ketone

This method provides a controlled, single-alkylation of the amine, avoiding the common problem of over-alkylation that can occur with direct alkylation using alkyl halides youtube.com. The choice of reducing agent is critical; sodium triacetoxyborohydride is often favored as it is milder and selective for the iminium ion over the ketone starting material youtube.com. The synthesis can also start from pyridine (B92270) precursors, which are first benzylated and then reduced to the piperidine (B6355638) ring system before further functionalization researchgate.net.

Acylation and Sulfonylation Studies

While specific studies detailing the acylation and sulfonylation of this compound are not extensively reported in the reviewed literature, the reactivity of its secondary amine group is expected to follow general chemical principles. Acylation with agents like acyl chlorides or anhydrides would yield the corresponding amides, and sulfonylation with sulfonyl chlorides would produce sulfonamides. These reactions are standard methods for protecting amine groups or for synthesizing molecules with specific biological activities mdpi.comnih.gov.

A related compound, {3-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propyl}(methyl)amine, highlights the formation of a sulfonamide from the nitrogen of the piperidine ring of 4,4-dimethylpiperidine (B184581), demonstrating the capability of the piperidine nitrogen to undergo such reactions molport.com. It is anticipated that the exocyclic amine of this compound would react similarly.

Reactivity of the Piperidine Ring System

Electrophilic and Nucleophilic Substitution Patterns

Direct electrophilic substitution on the carbon atoms of the saturated piperidine ring is not a feasible pathway due to the absence of a π-system. Reactions involving electrophiles primarily target the nucleophilic nitrogen of the amine group, as discussed under N-alkylation and acylation.

Nucleophilic substitution on the piperidine ring is also uncommon unless a suitable leaving group is present. However, functionalization can be achieved through other means. For instance, α-lithiation of N-Boc protected piperidines using a strong base like n-butyllithium can generate a nucleophilic carbon adjacent to the nitrogen, which can then react with various electrophiles acs.org. While this has been demonstrated on related piperidine systems, specific studies on the α-lithiation of this compound derivatives are not detailed in the available literature. The presence of the C3-amino group and C4-dimethyl groups would significantly influence the regioselectivity and stereoselectivity of such a reaction.

Oxidation and Reduction Pathways of the Heterocycle

Oxidation: The piperidine ring can undergo oxidation. The nitrogen atom in N-alkylated derivatives of this compound can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) smolecule.comasianpubs.orgthieme-connect.de. This transformation is a common metabolic pathway and a standard synthetic procedure for tertiary amines google.com.

Furthermore, the piperidine ring itself can be dehydrogenated to form the corresponding aromatic pyridine or partially dehydrogenated intermediates. Studies on 4-methylpiperidine have shown that acceptorless dehydrogenation can be achieved using supported iridium catalysts in a continuous-flow system, yielding 4-methylpyridine and other dehydrogenated products scispace.com. This process demonstrates the potential for aromatization of the piperidine core under catalytic conditions.

Reduction: As the piperidine ring in this compound is already a fully saturated heterocycle, it is not susceptible to further reduction under standard hydrogenation conditions. The synthesis of the piperidine ring itself, however, relies heavily on reduction pathways, most commonly the catalytic hydrogenation of a pyridine precursor nih.govnih.gov. Various catalysts, including rhodium and ruthenium complexes, are effective for this transformation, which often proceeds with high stereoselectivity nih.gov.

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and predicting product outcomes.

The mechanism for the reductive amination to form N-alkylated derivatives is a well-established two-step process:

Imine/Iminium Ion Formation: The amine (e.g., methylamine) performs a nucleophilic attack on the carbonyl carbon of the ketone precursor (e.g., 1-benzyl-4-methylpiperidin-3-one). This is often catalyzed by a Lewis acid like Ti(O-iPr)₄, which activates the carbonyl group. Subsequent dehydration leads to the formation of an imine, which is protonated under the reaction conditions to yield a more electrophilic iminium ion intermediate.

Hydride Reduction: A reducing agent, such as NaBH₄ or NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is typically irreversible and yields the final tertiary amine product youtube.com.

Another key mechanistic aspect is the intramolecular C-H amination , a method for synthesizing piperidines from linear precursors. While not a reaction of the pre-formed ring, it is a mechanism for its formation. Copper-catalyzed intramolecular amination of N-fluoride amides has been studied mechanistically, providing insight into the formation of the piperidine C-N bond through a concerted or stepwise pathway involving copper intermediates acs.org.

For oxidation reactions , the formation of an N-oxide proceeds via the nucleophilic attack of the tertiary amine's nitrogen atom on an electrophilic oxygen atom from an oxidant like H₂O₂ or a peroxy acid asianpubs.orgthieme-connect.de.

The dehydrogenation of the piperidine ring on metal catalysts like palladium or platinum is thought to proceed through a series of C-H bond activation steps. Density functional theory (DFT) studies on the dehydrogenation of 2-methylpiperidine suggest a stepwise removal of hydrogen atoms, with the specific sequence and rate-determining step being dependent on the catalyst surface (e.g., Pd(111) vs. Pt(111)) researchgate.net.

Kinetic and Thermodynamic Aspects of Reactivity

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the kinetic and thermodynamic parameters of reactions involving this compound. While the general reactivity of piperidine derivatives is a well-established area of organic chemistry, quantitative data such as reaction rates, activation energies, and thermodynamic constants (enthalpy, entropy, and Gibbs free energy) for this particular compound are not present in the accessible literature.

The reactivity of this compound is broadly predictable based on the functional groups present in its structure. The secondary amine in the piperidine ring is a nucleophilic and basic center, and its reactivity would be expected to be influenced by the steric hindrance imposed by the adjacent gem-dimethyl group at the 4-position. This steric bulk could potentially modulate the rate of reactions at the nitrogen atom compared to less substituted piperidines.

In the absence of specific experimental data for this compound, a general understanding of the kinetic and thermodynamic aspects of related piperidine compounds can provide a contextual framework. For instance, studies on the nucleophilic substitution reactions of various piperidines with electrophilic partners have established that the reaction rates are sensitive to the steric and electronic environment of the nitrogen atom. Similarly, the thermodynamic stability of the products is influenced by the conformational preferences of the piperidine ring and the nature of the substituents.

To provide a quantitative analysis of the kinetic and thermodynamic aspects of this compound's reactivity, dedicated experimental studies would be necessary. Such studies would involve measuring reaction rates under various conditions to determine rate constants and activation parameters, as well as calorimetric or equilibrium studies to ascertain the thermodynamic profile of its reactions. Without such empirical data, any discussion remains qualitative and based on the general principles of physical organic chemistry.

Computational Chemistry and Theoretical Studies on 4,4 Dimethylpiperidin 3 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-Dimethylpiperidin-3-amine, these calculations provide a detailed picture of its three-dimensional structure and the distribution of electrons, which are crucial for its chemical behavior.

The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring, which can adopt several non-planar conformations. The most significant of these are the chair, boat, and twist-boat conformations. Due to the presence of substituents—two methyl groups at the C4 position and an amine group at the C3 position—the relative energies of these conformations are of considerable interest.

A systematic conformational search using density functional theory (DFT) at the B3LYP/6-311G(d,p) level of theory would likely reveal that the chair conformation is the most stable, which is typical for substituted piperidine rings. Within the chair conformation, the orientation of the amine group (axial versus equatorial) is a key determinant of stability.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerAmine Group OrientationRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial1.85
Twist-Boat-5.50
Boat-6.70

Note: These are hypothetical values based on typical energy differences for substituted piperidines.

The energy landscape, when mapped, would show the chair conformers as deep energy minima, connected by transition states corresponding to the interconversion pathways. The boat and twist-boat conformations would represent higher energy regions on this landscape.

Quantum chemical calculations can also predict various spectroscopic parameters, which are invaluable for experimental characterization.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would predict distinct signals for the axial and equatorial protons and for the different carbon atoms in the ring. The gem-dimethyl groups would likely show as a single peak in the ¹H NMR spectrum under conditions of fast conformational exchange.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. Key predicted vibrational modes would include the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹), and various bending and ring deformation modes at lower frequencies.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric)3450
N-H Stretch (symmetric)3360
C-H Stretch (methyl)2960
C-H Stretch (methylene)2925
N-H Bend1620
C-N Stretch1150

Note: These are representative hypothetical values.

Molecular Dynamics Simulations for Conformational Stability

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in a solvent.

An MD simulation, using a force field like AMBER or CHARMM, would likely show that the molecule predominantly populates the lowest-energy chair conformation with the equatorial amine group. The simulation would also reveal the timescale of conformational transitions, such as ring-flipping. The presence of the gem-dimethyl group at C4 is expected to increase the energy barrier for ring inversion compared to an unsubstituted piperidine, thus leading to a more rigid ring system.

Analysis of the radial distribution functions from an MD simulation in an aqueous solution would provide insights into the hydration shell around the amine group and the hydrophobic regions of the molecule. The amine group would be expected to form hydrogen bonds with surrounding water molecules, influencing its orientation and reactivity.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies can be used to investigate the reactivity of this compound in various chemical reactions. For instance, the nucleophilic character of the amine group can be explored by modeling its reaction with an electrophile.

By calculating the potential energy surface for such a reaction, the transition state structure and the activation energy can be determined. For example, in an alkylation reaction, the nitrogen atom of the amine group would act as the nucleophile. The transition state would involve the formation of a new C-N bond and the breaking of a bond in the electrophile.

Computational analysis could also shed light on the stereoselectivity of reactions involving the chiral center at C3. The different steric environments on the two faces of the piperidine ring would lead to different activation energies for the approach of a reagent, favoring one stereoisomeric product over the other.

Structure-Reactivity Relationships and Design Principles

The computational data gathered can be used to establish structure-reactivity relationships and guide the design of new molecules with desired properties.

The stereochemistry of this compound, with a stereocenter at the C3 position, has a profound impact on its interactions with other chiral molecules. Computational docking studies, for example, could be used to predict how the different enantiomers of this compound bind to a chiral receptor or enzyme.

The calculations would likely show that the spatial arrangement of the amine and methyl groups relative to the piperidine ring leads to specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts. The stability of the resulting complex would depend on the stereochemical complementarity between the ligand and the binding site. These computational insights are crucial in fields like drug discovery, where stereochemistry often dictates biological activity.

Prediction of Molecular Interactions in Chemical Systems

Currently, there is a notable absence of specific computational chemistry and theoretical studies focused on the molecular interactions of this compound in publicly available scientific literature. While the broader class of piperidine derivatives is frequently the subject of molecular docking and other computational analyses in drug discovery and materials science, research detailing the specific binding modes, interaction energies, and molecular dynamics of this compound with specific target proteins or other chemical systems has not been identified.

Computational methods such as molecular docking are powerful tools for predicting how a ligand, such as this compound, might interact with a receptor's binding site. These studies can provide valuable insights into:

Binding Affinity: Predicting the strength of the interaction between the ligand and its target.

Binding Mode: Determining the preferred orientation of the ligand within the binding site.

Key Interactions: Identifying the specific amino acid residues or other molecules that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Similarly, molecular dynamics simulations can offer a more dynamic picture of these interactions over time, providing information on the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

The lack of such specific data for this compound means that a detailed analysis of its predicted molecular interactions in chemical systems cannot be provided at this time. Future computational research would be necessary to generate the data required for a thorough understanding of its interaction profile. Such studies would likely involve docking this compound into the active sites of various relevant biological targets to predict its potential biological activity and guide further experimental work.

Applications of 4,4 Dimethylpiperidin 3 Amine As a Synthetic Building Block

Role in the Assembly of Complex Organic Molecules

The piperidine (B6355638) ring is a prevalent motif in numerous biologically active compounds and natural products. As a substituted piperidine, 4,4-dimethylpiperidin-3-amine serves as a pivotal component in the assembly of more complex organic molecules, where its rigid framework and chiral centers are essential for achieving desired biological activity and selectivity. smolecule.comcymitquimica.com

The structure of this compound is fundamentally a heterocyclic system, which serves as an excellent starting point or scaffold for the synthesis of more elaborate heterocyclic compounds. cymitquimica.com Its most prominent application is as a key chiral intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis. chemicalbook.com In this synthesis, the (3R,4R)-configured piperidine core is fused with a pyrrolo[2,3-d]pyrimidine moiety, demonstrating its role as a foundational scaffold upon which another heterocyclic ring system is constructed. mdpi.com

The versatility of the piperidine scaffold extends to other complex structures. Research has shown that piperidine derivatives can be used to create spirocyclic systems, which are of significant interest in medicinal chemistry due to their three-dimensional nature. chemrxiv.org Furthermore, the piperidine ring has been incorporated into other heterocyclic frameworks, such as benzofurans, to develop compounds with potential anticancer activity. nih.gov The ability to use the this compound framework to access diverse and complex heterocyclic architectures underscores its importance as a synthetic building block.

Table 1: Examples of Heterocyclic Systems Derived from Piperidine Scaffolds

Base ScaffoldDerived Heterocyclic SystemApplication/SignificanceSource(s)
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-aminePyrrolo[2,3-d]pyrimidine (in Tofacitinib)Janus Kinase (JAK) Inhibitor mdpi.com
Piperidine derivativesSpirocyclic Piperidines/AzepanesMedChem relevant 3D-shaped building blocks chemrxiv.org
Piperidine-containing aminesBenzofuran DerivativesPotential Anticancer Agents nih.gov
Piperidine chloroaldehydeSpiro-azetidine-piperidine systemBioactive Heterocycles rsc.org

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. Amine-containing compounds are frequently used as key components in MCRs. For instance, related compounds like (S)-N,N-dimethylpiperidin-3-amine are utilized in multicomponent reactions for the efficient synthesis of complex organic molecules. smolecule.com

Strategies such as Diversity-Oriented Synthesis (DOS) often employ MCRs to build libraries of structurally diverse molecules. A DOS-like approach to generate spirocyclic piperidines has been developed using a Petasis/Grubbs reaction sequence, which relies on the principles of multicomponent synthesis. chemrxiv.org While direct examples for this compound are not extensively detailed, its primary amine functionality makes it a suitable candidate for use in well-known MCRs like the Ugi or Mannich reactions, offering a pathway to rapidly assemble complex structures containing the piperidine core.

Precursor for Advanced Ligands and Organocatalysts

The specific stereochemistry and functional groups of this compound make it an important precursor for molecules designed to interact with biological targets with high specificity. Its most significant application in this area is in the synthesis of Janus kinase (JAK) inhibitors.

The (3R,4R) stereoconfiguration of the piperidine intermediate is essential for the resulting molecule, Tofacitinib, to bind effectively to the active site of the JAK enzyme. In this context, the final drug molecule acts as a highly specialized ligand for the enzyme. The synthesis of Tofacitinib and other potential JAK inhibitors highlights the role of the piperidine building block as a precursor to advanced, stereo-defined ligands for modulating critical biological pathways. The interaction studies of these derivatives, particularly with cytochrome P450 enzymes, are critical for understanding their metabolic profiles and potential drug-drug interactions. smolecule.com

Table 2: Research Findings on Piperidine Precursors for JAK Inhibitors

Precursor CompoundKey Synthetic StepSignificance of StereochemistryResulting InhibitorSource(s)
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineNucleophilic substitution with a pyrimidine (B1678525) derivative, followed by deprotection.The (3R,4R) configuration is crucial for binding to the JAK enzyme active site.Tofacitinib mdpi.com
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amineEnantiomer of the key intermediate.Lacks JAK inhibitory activity due to mismatched stereochemistry.Not an active inhibitor
3-amino-4-methylpyridine (B17607)Multi-step synthesis involving reduction and chiral resolution to yield the (3R,4R)-piperidine intermediate.Chiral resolution is a critical step to isolate the desired enantiomer for activity.Tofacitinib mdpi.com

Utilization in Diversified Chemical Libraries

The creation of chemical libraries containing a wide array of diverse structures is a cornerstone of modern drug discovery and chemical biology. This compound and related piperidine structures are valuable building blocks for generating such libraries, particularly those enriched with three-dimensional scaffolds.

The concept of "escaping flatland" in medicinal chemistry encourages the synthesis of more 3D-shaped molecules, which often have better pharmacological properties. whiterose.ac.uk Piperidine scaffolds are ideal for this purpose. Research into fragment-based drug discovery (FBDD) has involved the systematic synthesis of various regio- and diastereoisomers of substituted piperidines to create libraries of 3D fragments. whiterose.ac.uk

Furthermore, Diversity-Oriented Synthesis (DOS) strategies have utilized piperidine cores to generate novel spirocyclic compounds, significantly expanding the accessible chemical space for screening campaigns. chemrxiv.org The chemoinformatic analysis of these libraries demonstrates that the inclusion of such building blocks leads to the generation of compounds with unique spherical and disk-like shapes, which are desirable in drug discovery. chemrxiv.org These approaches showcase the utility of this compound as a foundational element for constructing diversified libraries of complex and spatially interesting molecules.

Potential in Advanced Material Precursor Synthesis

While the primary application of this compound is in the pharmaceutical and life sciences sectors, there is emerging potential for its use as a precursor in the synthesis of advanced materials and specialty chemicals. The unique structural and functional properties of piperidine derivatives can be leveraged to create new materials with specific, tailored characteristics.

Some research indicates that derivatives of dimethyl-substituted piperidines are used in the production of specialty chemicals and materials. General statements in the literature also suggest that complex piperidine compounds like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can be utilized in the development of new materials. Although this area is less explored than its pharmaceutical applications, the reactivity of the amine group and the rigid structure of the piperidine ring provide opportunities for incorporating this molecule into polymers or other macromolecular structures to develop new functional materials.

Advanced Spectroscopic Characterization and Analytical Methodologies for 4,4 Dimethylpiperidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. emory.edu For 4,4-Dimethylpiperidin-3-amine, it provides detailed information about the chemical environment of each proton and carbon atom, enabling confirmation of the connectivity and stereochemistry.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial structural verification.

¹H NMR: The proton NMR spectrum would display distinct signals for the amine proton (N-H), the methine proton at C3, the methylene (B1212753) protons of the piperidine (B6355638) ring (C2, C5, C6), and the two methyl groups at the C4 position. The chemical shifts and integration of these signals provide a primary confirmation of the structure.

¹³C NMR: The carbon NMR spectrum would show signals corresponding to each unique carbon atom, including the two methyl carbons at C4, the piperidine ring carbons (C2, C3, C5, C6), and any N-alkyl groups if present. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. emory.edu

Two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all proton and carbon signals, which can be challenging in 1D spectra due to signal overlap. emory.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of the proton framework. For instance, it would show a correlation between the C3 proton and the adjacent methylene protons at C2. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (like C4) and piecing together the complete carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar piperidine structures. Actual values may vary depending on the solvent and other experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H₂ 2.5 - 3.0 50 - 55
C3-H 2.8 - 3.3 55 - 60
C4-(CH₃)₂ 0.9 - 1.2 25 - 30
C4 - 30 - 35
C5-H₂ 1.4 - 1.8 35 - 40
C6-H₂ 2.6 - 3.1 45 - 50

Due to the chiral center at C3, this compound exists as a pair of enantiomers. NMR is critical for determining the relative stereochemistry in related diastereomeric compounds. The piperidine ring typically adopts a stable chair conformation to minimize steric interactions.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (1D NOE or 2D NOESY) detects protons that are close in space, regardless of whether they are bonded. This is invaluable for stereochemical assignments. For example, in a related compound like cis-3-amino-4-methylpiperidine, an NOE correlation between the axial proton at C3 and the axial methyl group at C4 would confirm their cis relationship.

Coupling Constants (J-coupling): The magnitude of the coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them. This relationship is used to determine the relative orientation (axial or equatorial) of substituents on the piperidine ring. Large coupling constants (8-13 Hz) are typical for axial-axial interactions, while smaller values are observed for axial-equatorial and equatorial-equatorial interactions.

Mass Spectrometry for Molecular Formula Determination and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. evitachem.com High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₇H₁₆N₂), the expected exact mass is approximately 128.1313 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI), would confirm this value. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments like methyl groups or parts of the piperidine ring, further corroborating the proposed structure. MS is also highly sensitive for detecting and identifying impurities, making it a key tool for purity assessment.

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise position of each atom, as well as bond lengths and angles. wikipedia.org

For a chiral compound like this compound, growing a suitable crystal of a single enantiomer (often as a salt with a chiral counter-ion) allows for the determination of its absolute stereochemistry. For instance, crystallographic studies on the hydrochloride salt of the related (3R,4R)-N,4-dimethyl-piperidin-3-amine have confirmed its absolute configuration. Such an analysis would reveal:

Absolute Configuration: The unambiguous assignment of the R or S configuration at the C3 chiral center.

Conformation: The precise chair conformation of the piperidine ring in the solid state.

Intermolecular Interactions: Details of hydrogen bonding and other intermolecular forces that stabilize the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Piperidine Salt ((3R,4R)-N,4-dimethyl-piperidin-3-amine HCl) (Data from a related compound used for illustrative purposes)

Parameter Value
Crystal System Triclinic
Space Group P1̄
a (Å) 7.5726
b (Å) 8.9178
c (Å) 9.2334

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is chiral, quantifying the purity of a single enantiomer is crucial, especially in pharmaceutical contexts. Chiral chromatography is the standard method for separating enantiomers and determining the enantiomeric excess (ee). wikipedia.org

The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess. nih.gov For related piperidine intermediates, chiral HPLC is a standard quality control method to ensure high optical purity, often exceeding 99% ee. google.com

An alternative approach involves pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. patsnap.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. sepscience.com These two techniques are complementary and rely on the vibrations of molecular bonds.

IR Spectroscopy: Detects vibrations that cause a change in the molecule's dipole moment. For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching (typically a sharp peak around 3300-3500 cm⁻¹ for a secondary amine), C-H stretching (2850-3000 cm⁻¹), and N-H bending (1550-1650 cm⁻¹). tum.de

Raman Spectroscopy: Detects vibrations that cause a change in the molecule's polarizability. Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The combined use of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups, serving as a quick and reliable method for identity confirmation. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch Alkyl (CH₂, CH₃) 2850 - 3000
N-H Bend Secondary Amine 1550 - 1650
C-N Stretch Aliphatic Amine 1020 - 1250

Future Directions and Emerging Research Avenues

Green Chemistry Principles in the Synthesis of 4,4-Dimethylpiperidin-3-amine

The synthesis of piperidine (B6355638) derivatives, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop more environmentally benign and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key Research Thrusts:

Catalytic Hydrogenation: Traditional methods for the reduction of corresponding nitro or pyridine (B92270) precursors often rely on stoichiometric reducing agents. A greener approach involves the use of catalytic hydrogenation with recyclable catalysts such as palladium, platinum, or rhodium on a solid support. researchgate.net The electrocatalytic hydrogenation of nitrogen-containing aromatic compounds at ambient temperature and pressure presents a promising energy-efficient alternative to traditional thermochemical methods. nih.gov For instance, the hydrogenation of a 4-benzylpyridine (B57826) derivative has been successfully achieved using various precious metal catalysts, with rhodium on carbon showing excellent results. researchgate.net The development of non-precious metal catalysts, such as those based on nickel or copper, is an active area of research to further enhance the sustainability of this transformation.

Water as a Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. For the synthesis of piperidine derivatives, water-mediated intramolecular cyclization reactions have been developed. nih.gov These methods often proceed with high efficiency and can simplify product isolation. Exploring aqueous synthetic routes to precursors of this compound could significantly improve the environmental footprint of its production.

Multi-component Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, thereby reducing the number of synthetic operations, solvent usage, and waste generation. growingscience.com The development of one-pot, multi-component reactions for the synthesis of highly substituted piperidines is an area of intense investigation. researchgate.netajchem-a.com Applying this strategy to construct the 4,4-dimethylpiperidine (B184581) core with the desired 3-amino functionality could lead to highly efficient and atom-economical synthetic pathways.

The following table summarizes some green chemistry approaches applicable to the synthesis of piperidine derivatives:

Green Chemistry PrincipleApplication in Piperidine SynthesisPotential for this compound
Use of Catalysis Catalytic hydrogenation of pyridine and nitro precursors. researchgate.netnih.govDevelopment of efficient and recyclable catalysts for the reduction of a suitable precursor.
Benign Solvents Water-mediated intramolecular cyclization. nih.govExploration of aqueous routes for the synthesis of key intermediates.
Atom Economy One-pot multi-component reactions. growingscience.comresearchgate.netajchem-a.comDesign of a convergent MCR to assemble the core structure.
Renewable Feedstocks Use of bio-based starting materials.Investigation of synthetic pathways starting from renewable resources.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. jst.org.in The application of this technology to the synthesis of this compound and its derivatives is a promising avenue for future development.

Key Advantages and Research Directions:

Enhanced Safety: Many reactions involved in the synthesis of piperidines, such as nitrations and hydrogenations, can be highly exothermic and involve hazardous reagents. amt.uk Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent heat and mass transfer, mitigating the risks associated with these reactions. nih.gov

Improved Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using parallel reactors, which is often more straightforward and predictable than in batch production. jst.org.in This allows for a seamless transition from laboratory-scale synthesis to industrial production.

Access to Novel Reaction Conditions: Flow reactors can operate at elevated temperatures and pressures that are not easily accessible in standard laboratory glassware. nih.gov This can lead to significantly accelerated reaction rates and potentially novel reaction pathways.

Integration of Synthesis and Purification: Continuous flow systems can be integrated with in-line purification and analysis techniques, allowing for a fully automated and streamlined manufacturing process. researchgate.net

A practical example of flow chemistry in piperidine synthesis is the rapid and scalable synthesis of enantioenriched α-substituted piperidines using a continuous flow protocol. acs.orgorganic-chemistry.org While not directly applied to this compound, this demonstrates the potential of flow chemistry to enable the efficient and stereocontrolled synthesis of complex piperidine derivatives.

The table below highlights the potential benefits of applying flow chemistry to the synthesis of this compound:

Feature of Flow ChemistryPotential Benefit for Synthesis
Precise Temperature Control Safe handling of exothermic reactions like nitration or reduction.
High-Pressure Capabilities Efficient catalytic hydrogenations with gaseous reagents. illinois.edu
Rapid Mixing Improved yields and selectivities in fast reactions.
Automation and Integration Streamlined multi-step syntheses and in-line purification. researchgate.net

Chemoinformatics and Machine Learning in Reaction Prediction

Chemoinformatics and machine learning are rapidly emerging as powerful tools in chemical synthesis, enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of novel synthetic routes. nih.govnih.gov

Potential Applications for this compound:

Predicting Reaction Success and Yields: Machine learning models, trained on large datasets of chemical reactions, can predict the likelihood of success and the expected yield for a proposed synthetic step. researchgate.net This can help chemists to prioritize more promising synthetic routes and avoid those that are likely to fail.

Optimizing Reaction Conditions: Algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, stoichiometry) to identify the optimal set of conditions for a particular transformation. This can significantly reduce the experimental effort required for process optimization.

Retrosynthetic Analysis: Computational tools can assist in the design of synthetic routes by proposing a series of reactions to disconnect a target molecule into simpler, commercially available starting materials. This can lead to the discovery of novel and more efficient synthetic strategies.

Predicting Physicochemical and Biological Properties: Chemoinformatics models can be used to predict various properties of this compound and its derivatives, such as their solubility, pKa, and potential biological activities. This information can guide the design of new molecules with desired characteristics. For instance, machine learning models have been developed to predict the degradation rates of amines in various chemical processes. nih.govacs.org

The development of predictive models for the reactivity of sterically hindered amines like this compound would be particularly valuable. The gem-dimethyl group at the 4-position can significantly influence the reactivity of the neighboring amino group, and machine learning models could help to quantify these steric effects and predict their impact on different types of reactions. acs.org

Exploration of Bio-orthogonal Reactions Involving Piperidine Amines

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions have become invaluable tools for studying biological systems, enabling the labeling and tracking of biomolecules in their native environment. springernature.com

Potential Roles and Challenges for this compound:

As a Bio-orthogonal Handle: The unique structure of this compound, with its sterically hindered secondary amine, could potentially be exploited in the design of novel bio-orthogonal reactions. The steric hindrance could be leveraged to achieve selectivity in reactions with specific partners, minimizing off-target reactions with other biological nucleophiles. ru.nl

Participation in Known Bio-orthogonal Reactions: The amino group of this compound could potentially participate in established bio-orthogonal ligation reactions, such as the Staudinger ligation (after conversion to an azide) or oxime/hydrazone formation (after conversion to an aldehyde or ketone). nih.gov However, the steric bulk of the gem-dimethyl group might influence the kinetics of these reactions.

Challenges and Opportunities: A key challenge in using any new functional group in a bio-orthogonal context is ensuring its complete orthogonality to the complex chemical environment of a living cell. nih.gov The reactivity of the piperidine amine would need to be carefully tuned to ensure that it reacts selectively with its intended partner and not with endogenous electrophiles. The steric shielding provided by the gem-dimethyl groups could be advantageous in this regard, potentially enhancing the bio-orthogonality of the amine.

The table below outlines some prominent bio-orthogonal reactions and the potential for involving a sterically hindered amine like this compound:

Bio-orthogonal ReactionDescriptionPotential Involvement of this compound
Staudinger Ligation Reaction between an azide (B81097) and a phosphine. wikipedia.orgnih.govThe amine could be converted to an azide for subsequent ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction between a strained alkyne and an azide. enamine.netSimilar to the Staudinger ligation, the amine could serve as a precursor to an azide handle.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction between a tetrazine and a strained alkene or alkyne. nih.govThe piperidine scaffold could be functionalized with a dienophile for reaction with a tetrazine.
Oxime/Hydrazone Ligation Condensation of an aldehyde or ketone with an alkoxyamine or hydrazine. nih.govThe amine could be part of a larger molecule containing a carbonyl or hydroxylamine/hydrazine moiety.

Further research is needed to explore the feasibility of incorporating this compound or its derivatives into these and other bio-orthogonal reaction schemes. The unique steric and electronic properties of this compound may lead to the development of new and valuable tools for chemical biology.

Q & A

Q. Methodological Framework

Structural Modifications : Introduce substituents at the 3-amine or 4-methyl positions to assess electronic and steric effects. For example, fluorination or aryl-group incorporation can modulate lipophilicity and target binding.

Biological Assays : Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) using isogenic cell lines to isolate pharmacological effects.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels .

Data Interpretation
Correlate logP values (HPLC-derived) with membrane permeability data. Use IC₅₀ values to rank derivatives, and apply 3D-QSAR models to optimize pharmacophores .

How should contradictory biological activity data for this compound derivatives be resolved?

Q. Advanced Analysis

Replicate Studies : Ensure assay reproducibility across independent labs, controlling for variables like cell passage number and solvent (DMSO vs. saline).

Metabolic Stability Screening : Use liver microsomes or hepatocytes to identify rapid degradation pathways that may skew activity.

Off-Target Profiling : Employ kinome-wide or proteome-wide screens to identify unintended interactions.

Crystallographic Validation : Resolve target-ligand co-crystal structures to confirm binding modes .

What strategies mitigate solubility challenges in this compound-based formulations?

Q. Methodological Solutions

Salt Formation : Hydrochloride or citrate salts improve aqueous solubility (e.g., 20–50 mg/mL in PBS).

Prodrug Design : Introduce phosphate or acyloxyalkyl groups for enhanced bioavailability.

Nanoformulation : Use liposomes or polymeric nanoparticles (size: 100–200 nm) to encapsulate the compound, as demonstrated in piperidine-derived antimalarials .

How can computational methods predict the metabolic fate of this compound?

Q. Advanced Computational Workflow

CYP450 Metabolism Prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor identify likely oxidation sites (e.g., N-demethylation).

Metabolite Identification : Simulate Phase I/II metabolism using GLORYx or similar platforms.

Toxicity Risk Assessment : Apply Derek Nexus to flag structural alerts (e.g., genotoxic amines) .

What experimental approaches validate chiral purity in this compound synthesis?

Q. Advanced Techniques

Chiral Stationary Phase HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients (ee > 98%).

Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with reference standards.

Enzymatic Assays : Test enantiomers against chiral-specific enzymes (e.g., monoamine oxidases) to confirm stereochemical integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.